2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-11(14-10-5-6-20-13(10)19)7-16-12(18)4-3-9(15-16)8-1-2-8/h3-4,8,10H,1-2,5-7H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKHXSLXDUNKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3CCSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazinone Core Formation
The dihydropyridazinone ring is synthesized via cyclocondensation :
- Substrates : Maleic anhydride and cyclopropylhydrazine
- Conditions : Reflux in acetic acid (12 h)
- Mechanism : Acid-catalyzed cyclization followed by dehydration
- Yield : 82% (purity >95% by HPLC).
Synthesis of 2-Chloro-N-(2-oxothiolan-3-yl)Acetamide
Thiolane Ring Oxidation
The 2-oxothiolan-3-yl group is prepared via oxidation of tetrahydrothiophene derivatives :
- Substrate : 3-Aminothiolane
- Oxidizing Agent : H₂O₂ (30% in acetic acid)
- Conditions : 0°C to 25°C, 4 h
- Yield : 89% (2-oxothiolan-3-amine).
Acetamide Formation
Chloroacetylation of 2-oxothiolan-3-amine:
- Reagent : Chloroacetyl chloride (1.1 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dichloromethane (DCM), 0°C to 25°C, 2 h
- Workup : Aqueous NaHCO₃ wash, dried over MgSO₄
- Yield : 76%.
Final Coupling Reaction
Nucleophilic Substitution
Reaction Parameters :
Amide Coupling via Carbodiimide
Alternative Method :
- Activating Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)
- Co-reagent : Hydroxybenzotriazole (HOBt, 1.2 equiv)
- Solvent : DMF, 25°C, 24 h
- Yield : 58% (requires purification via recrystallization).
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
| Parameter | Nucleophilic Substitution | Carbodiimide Coupling |
|---|---|---|
| Optimal Solvent | DMF | DCM |
| Temperature | 80°C | 25°C |
| Reaction Time | 8 h | 24 h |
| Scalability | Pilot-plant viable | Lab-scale only |
Impurity Profiling
- Major Byproduct : Diacetylated derivative (3–5% yield) due to over-acylation.
- Mitigation : Strict stoichiometric control of chloroacetyl chloride (≤1.05 equiv).
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Industrial Production Feasibility
The nucleophilic substitution route (Section 4.1) is preferred for scale-up due to:
- Lower Catalyst Costs : No transition metals required.
- Simpler Workup : Aqueous extraction vs. chromatography.
- Higher Throughput : 8 h reaction time vs. 24 h for carbodiimide method.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridazinone core or the thiolane ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
“2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide” could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound’s closest analogs differ primarily in the substituents on the acetamide nitrogen. Key examples from literature and patents include:
Key Observations:
- Polarity and Solubility: The target compound’s 2-oxothiolane group (a tetrahydrothiophenone derivative) introduces a ketone, enhancing polarity compared to the isopropoxy pyridinyl () or methylsulfanyl phenyl () groups. This may improve aqueous solubility but reduce lipophilicity.
- Steric Effects: The cyclopropane on the pyridazinone core (common in , and the target) imposes steric constraints, possibly influencing target binding compared to non-cyclopropyl analogs like .
Pharmacological and Physicochemical Insights
While explicit bioactivity data for the target compound is unavailable, insights can be inferred from analogs:
- Antimicrobial Activity: Benzothiazole acetamides () exhibit antimicrobial properties, but the target’s thiolane group may redirect activity toward anti-inflammatory targets .
- Thermodynamic Stability: The 2-oxothiolane’s ketone could form intramolecular hydrogen bonds with the pyridazinone NH, enhancing stability compared to ’s isopropoxy group .
Challenges and Limitations
- Synthetic Complexity: Introducing the cyclopropane and 2-oxothiolane groups requires multi-step protocols, increasing cost and reducing yield compared to simpler analogs like .
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide is a member of the pyridazinone family, characterized by its unique structural features that may confer significant biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 289.29 g/mol. The structure includes:
- A cyclopropyl group
- A pyridazinone core
- An oxothiolan moiety
These structural elements contribute to the compound's potential interactions with biological targets.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown promise in inhibiting bacterial growth.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- CNS Activity : Certain related compounds have been investigated for their neuroprotective properties.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells.
- Receptor Binding : Interaction with neurotransmitter receptors could explain its CNS effects.
- Oxidative Stress Modulation : It may act as an antioxidant, reducing oxidative stress in cells.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylpyrimidin-2-yl)acetamide | Sulfonamide group | Antibacterial |
| N-(4-methylpyridin-2-yl)-2-(4-methoxyphenyl)acetamide | Methoxy substitution | Antitumor |
| 2-{[1-(cyclopropylmethyl)-6-oxo-pyridazin]} | Similar pyridazine structure | CNS activity |
This table highlights how structural similarities can influence biological activity, suggesting that modifications to the core structure may enhance or alter efficacy.
Potential Applications
The unique combination of functional groups in this compound suggests several potential applications:
- Pharmaceutical Development : As a lead compound for new drugs targeting infections or tumors.
- Neuropharmacology : Investigating its potential as a treatment for neurodegenerative diseases.
- Antioxidant Formulations : Utilizing its properties to develop products aimed at reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
